molecular formula C23H18ClFN2O4 B5502564 3-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

3-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B5502564
M. Wt: 440.8 g/mol
InChI Key: IJKLQPFMSLOYGM-LGJNPRDNSA-N
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Description

3-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl group, a fluorobenzoate moiety, and a hydrazinylidene linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of 4-chloro-3-methylphenoxyacetic acid: This can be achieved through the reaction of 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.

    Acetylation: The resulting acid is then acetylated using acetic anhydride to form the acetyl derivative.

    Hydrazinylidene Formation: The acetyl derivative reacts with hydrazine hydrate to form the hydrazinylidene intermediate.

    Condensation Reaction: Finally, the hydrazinylidene intermediate is condensed with 3-fluorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenoxyacetic acid: A precursor in the synthesis of the target compound.

    3-fluorobenzoic acid: Another precursor used in the final condensation step.

    Hydrazinylidene derivatives: Compounds with similar hydrazinylidene linkages, which may exhibit comparable biological activities.

Uniqueness

The uniqueness of 3-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-[(E)-[[2-(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O4/c1-15-10-19(8-9-21(15)24)30-14-22(28)27-26-13-16-4-2-7-20(11-16)31-23(29)17-5-3-6-18(25)12-17/h2-13H,14H2,1H3,(H,27,28)/b26-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKLQPFMSLOYGM-LGJNPRDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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